

Benchmarking 1-Bromo-1-pentene: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 1-Bromo-1-pentene

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In the landscape of modern organic synthesis, vinyl halides are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutics. Among these, **1-Bromo-1-pentene** stands out as a versatile reagent. This guide provides a comprehensive comparison of **1-Bromo-1-pentene** against other vinyl halides, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.

Physical and Chemical Properties: A Comparative Overview

The physical and chemical properties of a vinyl halide are critical determinants of its reactivity and handling requirements. The following table summarizes key properties of **1-Bromo-1-pentene** in comparison to other representative vinyl halides.

Property	1-Bromo-1-pentene	Vinyl Bromide	1-Chloro-1-pentene	1-Iodo-1-pentene
Molecular Formula	C ₅ H ₉ Br	C ₂ H ₃ Br	C ₅ H ₉ Cl	C ₅ H ₉ I
Molecular Weight (g/mol)	149.03	106.95	104.58	196.03[1]
Boiling Point (°C)	~128-130	15.8	~104-106	~155-157
Density (g/mL)	~1.22	1.493	~0.92	~1.55
Solubility	Insoluble in water; Soluble in organic solvents	Slightly soluble in water	Insoluble in water; Soluble in organic solvents	Insoluble in water; Soluble in organic solvents

Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The utility of vinyl halides is most prominently showcased in palladium-catalyzed cross-coupling reactions. The choice of the halide significantly influences reaction kinetics and yields, with the general reactivity trend being I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of vinyl halides in this reaction is directly related to the efficiency of the oxidative addition step to the palladium(0) catalyst.

Representative Experimental Data:

While a direct head-to-head comparison of **1-Bromo-1-pentene** with other vinyl halides under identical Suzuki-Miyaura conditions is not extensively documented in a single study, the established reactivity trend (I > Br > Cl) is consistently observed. For instance, vinyl iodides are known to react at lower temperatures and with lower catalyst loadings compared to vinyl bromides, which in turn are more reactive than vinyl chlorides.[2]

Heck Reaction

The Heck reaction, involving the coupling of a vinyl halide with an alkene, is another cornerstone of C-C bond formation. The reactivity of the vinyl halide is a critical factor for the success of this reaction.

Representative Experimental Data:

Studies have shown that vinyl bromides are effective substrates in Heck reactions, often providing good to excellent yields.^[3] Vinyl chlorides, being less reactive, may require more forcing conditions or specialized catalyst systems to achieve comparable results.^[4]

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners for vinyl halides. Similar to other palladium-catalyzed reactions, the nature of the halide influences the reaction's efficiency.

Representative Experimental Data:

In Stille reactions, vinyl iodides are generally preferred as they react faster and under milder conditions than vinyl bromides.^[5] Vinyl chlorides are often found to be insufficiently reactive for oxidative addition to the palladium(0) catalyst.^[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura, Heck, and Stille couplings involving vinyl halides.

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Halide

Reaction Setup:

Suzuki-Miyaura Coupling Workflow

Procedure:

- To a Schlenk flask are added the vinyl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K_2CO_3 , 2.0 mmol).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
- Degassed solvent (e.g., a mixture of toluene and water) is added.
- The palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.02-0.05 mmol) is added under a positive flow of inert gas.
- The reaction mixture is heated to the desired temperature (typically 80-100 °C) and monitored by TLC or GC-MS.
- Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
- The organic layer is dried and concentrated, and the crude product is purified by column chromatography.^{[6][7]}

General Protocol for Heck Reaction of a Vinyl Halide

Reaction Setup:

Heck Reaction Workflow

Procedure:

- In a sealed tube, the vinyl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) are combined.
- A suitable solvent such as DMF or acetonitrile is added.
- The palladium catalyst (e.g., $Pd(OAc)_2$, 0.01-0.05 mmol) and a phosphine ligand (e.g., PPh_3) are added.
- The tube is sealed and heated to 100-120 °C until the reaction is complete as monitored by TLC or GC-MS.
- The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

- The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[8]

General Protocol for Stille Coupling of a Vinyl Halide

Reaction Setup:

Stille Coupling Workflow

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 mmol) and the organostannane (1.1 mmol).
- Add anhydrous and degassed solvent (e.g., toluene or THF).
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.01-0.05 mmol).
- Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
- After completion, the reaction is cooled and worked up. Tin byproducts are often removed by treatment with a fluoride source (e.g., aqueous KF).
- The product is extracted, and the organic layer is dried, concentrated, and purified by column chromatography.[9]

Applications in Drug Development

The vinyl group is a key structural motif in numerous biologically active molecules. Vinyl halides serve as crucial precursors for the introduction of this functionality. **1-Bromo-1-pentene**, for instance, is a valuable intermediate in the synthesis of complex natural products with potential therapeutic applications.

A notable example is the synthesis of (+)-Laurencin, a marine natural product with a unique eight-membered ether ring and interesting biological properties. Synthetic routes towards (+)-Laurencin have utilized vinyl halide chemistry to construct key fragments of the molecule.[10][11][12]

Safety and Toxicity

Vinyl halides as a class of compounds warrant careful handling due to their potential toxicity. Vinyl chloride is a known human carcinogen, and vinyl bromide is reasonably anticipated to be a human carcinogen.[10][13]

For **1-Bromo-1-pentene**, while specific comprehensive toxicological data is limited, it is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[14] There is some concern that it may have the potential to cause cancer or mutations, though sufficient data is not available to make a definitive assessment.[15] The oral LD50 for vinyl bromide in rats is 500 mg/kg.[16] It is imperative that researchers handle all vinyl halides in a well-ventilated fume hood and use appropriate personal protective equipment.

Conclusion

1-Bromo-1-pentene is a valuable and versatile reagent in the synthetic chemist's toolbox. Its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, makes it a more active substrate than the corresponding vinyl chloride, while being more stable and easier to handle than some vinyl iodides. The choice of vinyl halide will ultimately depend on a balance of reactivity, stability, cost, and the specific requirements of the synthetic target. This guide provides a foundational dataset to assist researchers in making informed decisions when incorporating vinyl halides into their synthetic endeavors.

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